5-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
5-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a nitro group, a pyrrolidinylsulfonyl group, and a biphenyl structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, including nitration, sulfonylation, and carboxylation reactions. The general synthetic route can be summarized as follows:
Sulfonylation: The pyrrolidinylsulfonyl group is introduced via a sulfonylation reaction, where the biphenyl intermediate is treated with pyrrolidine and a sulfonyl chloride reagent under basic conditions.
Carboxylation: The final step involves the carboxylation of the biphenyl intermediate to introduce the carboxylic acid group, typically using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
5-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group and sulfonyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate specific enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(pyrrolidin-1-ylsulfonyl)pyridin-2-ol: A compound with a similar pyrrolidinylsulfonyl group but different core structure.
6-(pyrrolidin-1-ylsulfonyl)-[1,3]dithiolo[4,5-b]quinoxaline-2-ylidines: Compounds with similar sulfonyl groups and potential biological activities.
Uniqueness
5-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific combination of functional groups and biphenyl structure, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-nitro-2-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c20-17(21)15-8-5-13(19(22)23)11-16(15)12-3-6-14(7-4-12)26(24,25)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNOOZDXSHAIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692367 |
Source
|
Record name | 5-Nitro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-22-1 |
Source
|
Record name | 5-Nitro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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